2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile
Description
2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile is a complex organic compound with a unique structure that includes a diazinane ring, a piperidine ring, and a phenyl group
Properties
IUPAC Name |
2-[4-[4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-9-6-14-2-4-15(5-3-14)17(23)21-12-7-16(8-13-21)22-11-1-10-20-18(22)24/h2-5,16H,1,6-8,10-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBHKVGBKXRBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the diazinane intermediate.
Coupling with the Phenyl Group: The phenyl group is attached via a carbonylation reaction, often using a palladium catalyst to facilitate the coupling.
Introduction of the Acetonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, where nucleophiles like amines or thiols replace the nitrile group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, mild to moderate temperatures.
Major Products
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced amine derivatives with lower oxidation states.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation or pain, by altering the activity of key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate: Shares a similar diazinane and piperidine structure but differs in the phenyl and acetonitrile groups.
2-[2-(2-oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid: Contains a thiazole ring instead of a phenyl group, leading to different chemical properties and applications.
4-(2-oxo-1,3-diazinan-1-yl)benzonitrile: Similar structure but lacks the piperidine ring, affecting its reactivity and biological activity.
Uniqueness
2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile is unique due to its combination of diazinane, piperidine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
